Benzene, 1,4-bis(2,2-diphenylethenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(2,2-diphenylethenyl)- typically involves the reaction of benzene derivatives with diphenylethylene under specific conditions. One common method is the Knoevenagel condensation, where benzaldehyde derivatives react with active methylene compounds in the presence of a base .
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques, ensuring high purity and yield. The process may include multiple steps of purification, such as recrystallization and chromatography, to achieve the desired product quality .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, altering its photophysical properties.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine or nitric acid are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield benzene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents like halogens or nitro groups .
Scientific Research Applications
Benzene, 1,4-bis(2,2-diphenylethenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study photophysical and photochemical properties of stilbene derivatives.
Biology: Research is ongoing to explore its potential interactions with biological molecules, although its primary applications are in material science.
Medicine: While not directly used in medicine, its derivatives are studied for potential therapeutic applications.
Mechanism of Action
The compound exerts its effects primarily through its photophysical properties. When exposed to light, it undergoes electronic transitions that result in the emission of light. This process involves the absorption of photons, excitation of electrons to higher energy states, and subsequent emission of photons as the electrons return to their ground state . The molecular targets and pathways involved are primarily related to its interaction with light and its ability to transport electrons efficiently.
Comparison with Similar Compounds
Stilbene: Another well-known compound with similar photophysical properties.
1,4-Distyrylbenzene: Shares structural similarities and is also used in OLED applications.
Poly(arylenevinylene)s: These compounds have similar π-conjugated systems and are studied for their fluorescence properties.
Uniqueness: Benzene, 1,4-bis(2,2-diphenylethenyl)- is unique due to its high photoluminescence efficiency and superior electron-transport ability, making it a valuable material for advanced optoelectronic applications .
Properties
CAS No. |
133942-93-5 |
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Molecular Formula |
C34H26 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
1,4-bis(2,2-diphenylethenyl)benzene |
InChI |
InChI=1S/C34H26/c1-5-13-29(14-6-1)33(30-15-7-2-8-16-30)25-27-21-23-28(24-22-27)26-34(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-26H |
InChI Key |
WXFBNSNPMALYDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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